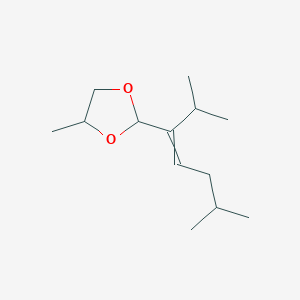
2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane is an organic compound known for its unique structure and potential applications in various fields. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a dimethylheptenyl side chain. Its distinct structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane typically involves the reaction of 2,6-dimethylhept-3-en-3-ol with an appropriate dioxolane precursor under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the dioxolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets. The dioxolane ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylhept-3-en-3-yl acetate
- 2,6-Dimethylhept-3-en-3-yl propionate
- 2,6-Dimethylhept-3-en-3-yl butyrate
Uniqueness
Compared to similar compounds, 2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane stands out due to its dioxolane ring, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90829-72-4 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-(2,6-dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C13H24O2/c1-9(2)6-7-12(10(3)4)13-14-8-11(5)15-13/h7,9-11,13H,6,8H2,1-5H3 |
InChI Key |
BVEUITQPSRGKBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)C(=CCC(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















